molecular formula C10H10N2Na2S4 B13772191 Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole CAS No. 8000-96-2

Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole

Cat. No.: B13772191
CAS No.: 8000-96-2
M. Wt: 332.4 g/mol
InChI Key: PEADDLPQCFLFIU-UHFFFAOYSA-L
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Description

Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole: is a combination of two organosulfur compounds. Sodium dimethyldithiocarbamate is a white or pale yellow, water-soluble solid with the chemical formula C3H6NNaS2. It is commonly used as a precursor to fungicides and rubber chemicals . Sodium 2-mercaptobenzothiazole, on the other hand, is a thione/dithiocarbamate compound used primarily in the rubber industry as a vulcanization accelerator .

Preparation Methods

Sodium dimethyldithiocarbamate: is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction is as follows :

CS2+HN(CH3)2+NaOHNaS2CN(CH3)2+H2OCS_2 + HN(CH_3)_2 + NaOH \rightarrow NaS_2CN(CH_3)_2 + H_2O CS2​+HN(CH3​)2​+NaOH→NaS2​CN(CH3​)2​+H2​O

For industrial production, a high-purity solid form can be obtained by adding softened water to a synthesis reactor, followed by solid sodium hydroxide. The mixture is then treated with dithiocarbonic anhydride and gas dimethylamine under controlled conditions .

Sodium 2-mercaptobenzothiazole: is synthesized by the reaction of aniline with carbon disulfide and sulfur, followed by oxidation .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Sodium dimethyldithiocarbamate: can be compared with other dithiocarbamates such as:

  • Potassium dimethyldithiocarbamate
  • Zinc dimethyldithiocarbamate
  • Ferric dimethyldithiocarbamate
  • Nickel bis(dimethyldithiocarbamate)

These compounds share similar chelating properties but differ in their specific applications and metal ion affinities .

Sodium 2-mercaptobenzothiazole: can be compared with other vulcanization accelerators such as:

  • 2-Mercaptobenzimidazole
  • N-Cyclohexyl-2-benzothiazolesulfenamide
  • Tetramethylthiuram disulfide

These compounds also accelerate the vulcanization process but vary in their efficiency and the properties they impart to the rubber .

Properties

CAS No.

8000-96-2

Molecular Formula

C10H10N2Na2S4

Molecular Weight

332.4 g/mol

IUPAC Name

disodium;1,3-benzothiazole-2-thiolate;N,N-dimethylcarbamodithioate

InChI

InChI=1S/C7H5NS2.C3H7NS2.2Na/c9-7-8-5-3-1-2-4-6(5)10-7;1-4(2)3(5)6;;/h1-4H,(H,8,9);1-2H3,(H,5,6);;/q;;2*+1/p-2

InChI Key

PEADDLPQCFLFIU-UHFFFAOYSA-L

Canonical SMILES

CN(C)C(=S)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Na+].[Na+]

Origin of Product

United States

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